molecular formula C17H29NO4 B584796 O-Desisopropyl-O-ethyl Bisoprolol-d7 Hemifumarate CAS No. 1346600-13-2

O-Desisopropyl-O-ethyl Bisoprolol-d7 Hemifumarate

Cat. No.: B584796
CAS No.: 1346600-13-2
M. Wt: 318.465
InChI Key: OPVJAGJYMLRLHP-MJMKZUOMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O-Desisopropyl-O-ethyl Bisoprolol-d7 Hemifumarate is a deuterated derivative of Bisoprolol, a beta-blocker medication commonly used to treat high blood pressure and heart failure. The compound is primarily used in scientific research, particularly in the fields of proteomics and pharmacokinetics .

Preparation Methods

The synthesis of O-Desisopropyl-O-ethyl Bisoprolol-d7 Hemifumarate involves multiple steps, starting from the parent compound Bisoprolol. The deuteration process typically involves the replacement of hydrogen atoms with deuterium. Specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer. Industrial production methods often involve large-scale chemical synthesis under controlled conditions to ensure high purity and yield .

Chemical Reactions Analysis

O-Desisopropyl-O-ethyl Bisoprolol-d7 Hemifumarate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

O-Desisopropyl-O-ethyl Bisoprolol-d7 Hemifumarate is widely used in scientific research due to its unique properties. Some of its applications include:

Mechanism of Action

The mechanism of action of O-Desisopropyl-O-ethyl Bisoprolol-d7 Hemifumarate involves its interaction with beta-adrenergic receptors. By binding to these receptors, the compound inhibits the effects of adrenaline and noradrenaline, leading to a decrease in heart rate and blood pressure. The molecular targets and pathways involved include the beta-1 adrenergic receptor and the downstream signaling pathways that regulate cardiovascular function .

Comparison with Similar Compounds

O-Desisopropyl-O-ethyl Bisoprolol-d7 Hemifumarate is unique due to its deuterated nature, which provides enhanced stability and allows for more precise analytical measurements. Similar compounds include:

    Bisoprolol: The parent compound, commonly used as a beta-blocker medication.

    Atenolol: Another beta-blocker with similar pharmacological effects.

    Metoprolol: A beta-blocker used to treat high blood pressure and heart conditions.

The deuterated version offers advantages in research applications, particularly in studies requiring high sensitivity and accuracy .

Properties

IUPAC Name

1-[4-(2-ethoxyethoxymethyl)phenoxy]-3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29NO4/c1-4-20-9-10-21-12-15-5-7-17(8-6-15)22-13-16(19)11-18-14(2)3/h5-8,14,16,18-19H,4,9-13H2,1-3H3/i2D3,3D3,14D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPVJAGJYMLRLHP-MJMKZUOMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOCC1=CC=C(C=C1)OCC(CNC(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=CC=C(C=C1)COCCOCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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